![molecular formula C25H31N3O4S B2638780 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-87-4](/img/structure/B2638780.png)
3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a trimethoxyphenyl (TMP) group, which is known to exhibit diverse bioactivity effects .
Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, such as the study by Morgan et al. (1990), focuses on their synthesis and cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to that of known class III agents, suggesting potential applications in cardiac arrhythmia treatment. This study underscores the viability of the imidazole moiety in producing specific electrophysiological activities within benzamide derivatives Morgan et al., 1990.
Guanidine Derivatives Synthesis
Another area of interest involves the synthesis of guanidine derivatives with complex imidazole-based structures, as illustrated by Balewski and Kornicka (2021). These synthetic pathways often involve reactions that yield novel compounds with potential for further pharmacological evaluation Balewski & Kornicka, 2021.
Stearoyl-CoA Desaturase-1 Inhibitors
The investigation into benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, such as the study by Uto et al. (2009), highlights the role of specific benzamide derivatives in modulating lipid metabolism. Compounds with sub-nanomolar IC(50) values in inhibitory assays suggest their potential as therapeutic agents for metabolic disorders Uto et al., 2009.
Proton Conductivity in Novel Histamine Derivatives
Research on novel histamine derivatives with imidazole groups, like the work by Kodchakorn et al. (2021), explores their proton conductivity properties. This study demonstrates the potential application of such compounds in developing materials with high proton conductivity, useful for fuel cell technologies Kodchakorn et al., 2021.
Antihypertensive Agents
Studies on imidazoline derivatives for their cardiovascular effects also provide insights into the therapeutic potential of related compounds. For instance, research by Touzeau et al. (2003) on benzoxazine derivatives with imidazole rings aimed at discovering antihypertensive agents, emphasizing the significance of such structures in cardiovascular drug development Touzeau et al., 2003.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(29)26-12-13-33-25-27-16-20(28-25)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQCQNKZDMPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.